

# 3-Amino-1-cyclopentyl-1H-pyrazole-4-carbonitrile CAS number 122799-98-8

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 3-Amino-1-cyclopentyl-1H-pyrazole-4-carbonitrile

Cat. No.: B055724

[Get Quote](#)

An In-depth Technical Guide to **3-Amino-1-cyclopentyl-1H-pyrazole-4-carbonitrile** (CAS Number 122799-98-8)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**3-Amino-1-cyclopentyl-1H-pyrazole-4-carbonitrile** is a heterocyclic organic compound with the CAS number 122799-98-8. It belongs to the aminopyrazole class of molecules, which are recognized as privileged scaffolds in medicinal chemistry due to their ability to interact with a wide range of biological targets. This compound is increasingly utilized as a key building block in the synthesis of complex molecules for drug discovery and development, particularly in the burgeoning field of targeted protein degradation. Its structural features, including the pyrazole core, an amino group, a nitrile moiety, and a cyclopentyl substituent, provide a versatile platform for the design of potent and selective therapeutic agents.

This technical guide provides a comprehensive overview of the available data on **3-Amino-1-cyclopentyl-1H-pyrazole-4-carbonitrile**, including its chemical properties, synthesis, and its primary application as a component of advanced therapeutic modalities such as Proteolysis Targeting Chimeras (PROTACs).

## Physicochemical Properties

A summary of the key physicochemical properties for **3-Amino-1-cyclopentyl-1H-pyrazole-4-carbonitrile** is presented in the table below. This data is essential for its handling, formulation, and integration into synthetic workflows.

Property	Value	Reference
CAS Number	122799-98-8	[1]
Molecular Formula	C9H12N4	[1]
Molecular Weight	176.2 g/mol	[1]
Purity	≥95%	[1]
Appearance	Solid	
Storage	Room temperature, in a dry and dark place	

## Synthesis

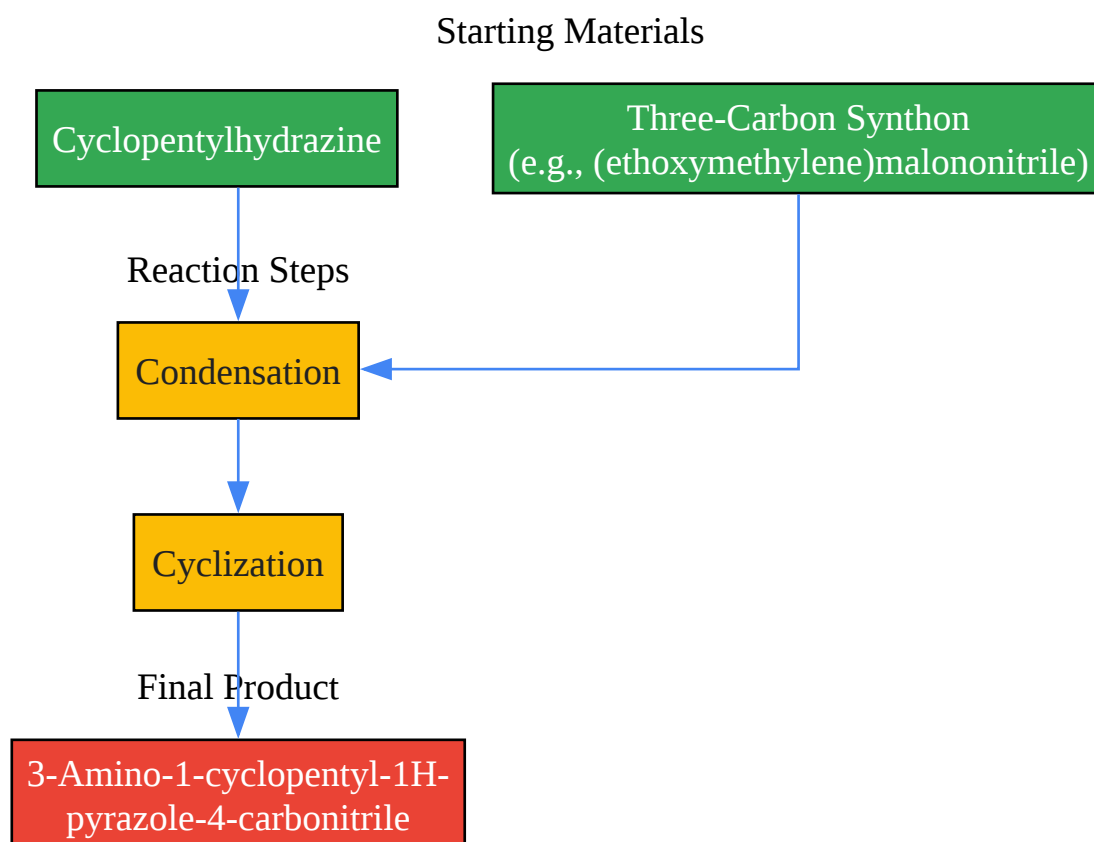
While a specific, detailed experimental protocol for the synthesis of **3-Amino-1-cyclopentyl-1H-pyrazole-4-carbonitrile** is not readily available in peer-reviewed literature, its synthesis can be inferred from general methods for the preparation of 1-alkyl-3-amino-1H-pyrazole-4-carbonitriles. A plausible synthetic route involves the reaction of a cyclopentylhydrazine with a suitable three-carbon synthon bearing a nitrile and a precursor to the amino group.

A general, multi-step synthetic approach for related aminopyrazole carbonitriles often involves the following key transformations:

- Formation of a  $\beta$ -ketonitrile or its enamine equivalent: This serves as the core three-carbon backbone.
- Condensation with a substituted hydrazine: In this case, cyclopentylhydrazine would be the key reagent to introduce the cyclopentyl moiety at the N1 position of the pyrazole ring.
- Cyclization: The condensation product undergoes cyclization to form the pyrazole ring.

- Introduction of the amino and nitrile groups: These functionalities are typically incorporated from the starting materials.

The following diagram illustrates a generalized workflow for the synthesis of such compounds.



[Click to download full resolution via product page](#)

Caption: Generalized synthetic workflow for 1-substituted 3-aminopyrazole-4-carbonitriles.

## Applications in Drug Discovery: A Building Block for Targeted Protein Degradation

The primary application of **3-Amino-1-cyclopentyl-1H-pyrazole-4-carbonitrile** in modern drug discovery is as a protein degrader building block.<sup>[1]</sup> This designates its role in the construction of heterobifunctional molecules, most notably PROTACs.

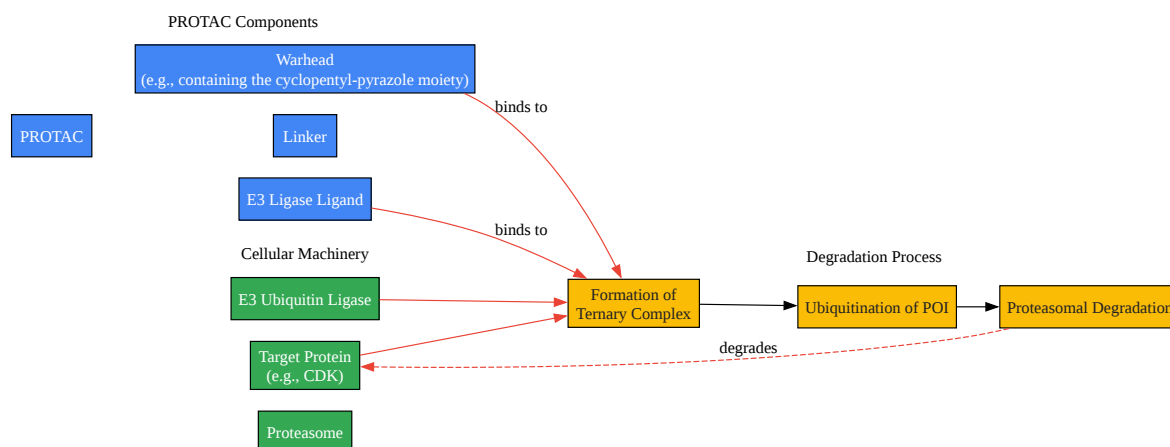
## The Role in PROTACs

PROTACs are innovative therapeutic agents designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to eliminate specific disease-causing proteins. A PROTAC molecule typically consists of three components:

- A "warhead" ligand that binds to the target protein of interest (POI).
- An E3 ligase-recruiting ligand that binds to an E3 ubiquitin ligase.
- A linker that connects the warhead and the E3 ligase ligand.

The **3-Amino-1-cyclopentyl-1H-pyrazole-4-carbonitrile** scaffold is primarily utilized in the "warhead" portion of the PROTAC. The aminopyrazole core is a well-established pharmacophore for inhibitors of various protein kinases, such as Cyclin-Dependent Kinases (CDKs). By incorporating this building block, a PROTAC can be designed to target a specific kinase for degradation.

The following diagram illustrates the general mechanism of action for a PROTAC.



[Click to download full resolution via product page](#)

Caption: Mechanism of action for a PROTAC utilizing a pyrazole-based warhead.

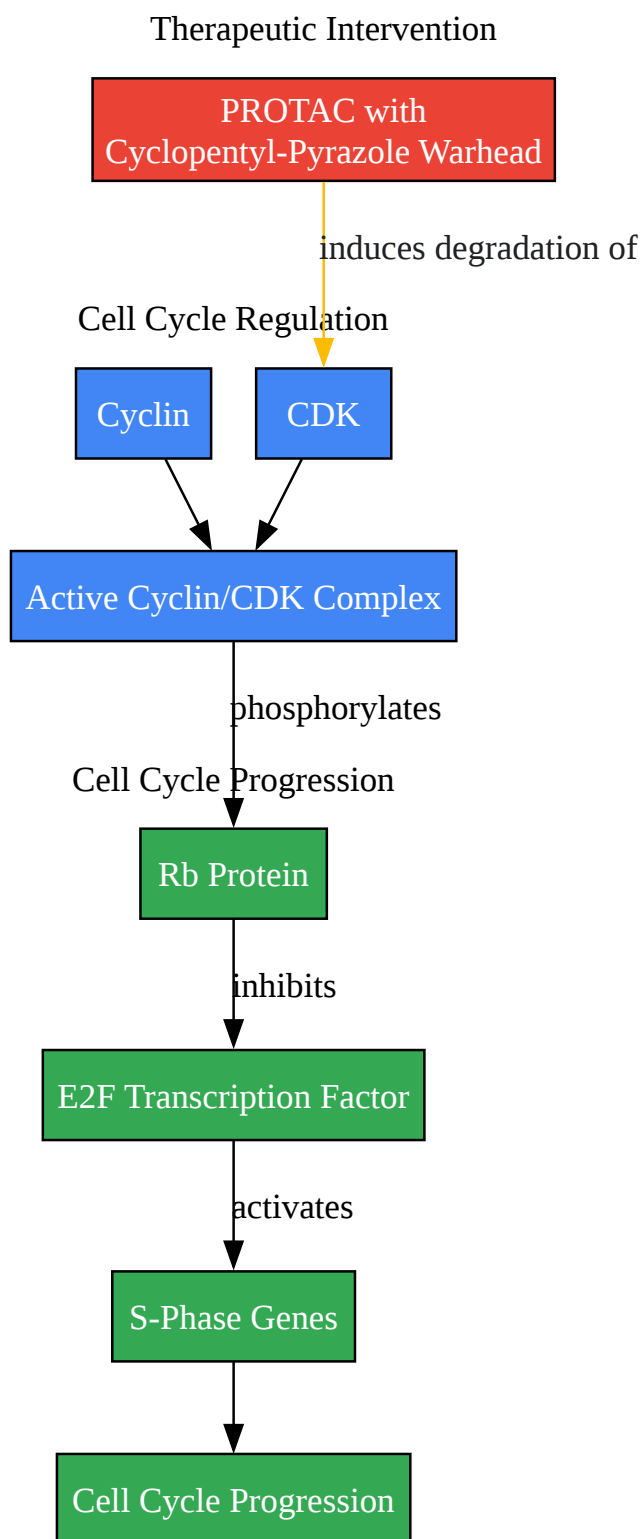
## Potential Targets and Signaling Pathways

Given the prevalence of the pyrazole scaffold in kinase inhibitors, PROTACs derived from **3-Amino-1-cyclopentyl-1H-pyrazole-4-carbonitrile** are likely to target protein kinases involved in cell cycle regulation and cancer progression. A prominent family of such kinases are the Cyclin-Dependent Kinases (CDKs).

CDKs are crucial regulators of the cell cycle, and their dysregulation is a hallmark of many cancers. The development of CDK inhibitors has been a major focus of cancer research. By

extension, inducing the degradation of specific CDKs via a PROTAC approach offers a promising therapeutic strategy.

The inhibition or degradation of CDKs can impact key signaling pathways, leading to cell cycle arrest and apoptosis. The diagram below depicts a simplified signaling pathway involving CDK and its potential disruption by a PROTAC.



[Click to download full resolution via product page](#)

Caption: Simplified CDK signaling pathway and the point of intervention for a CDK-targeting PROTAC.

## Experimental Protocols

While a specific protocol for the synthesis of **3-Amino-1-cyclopentyl-1H-pyrazole-4-carbonitrile** is not publicly available, a general experimental procedure for the synthesis of related 3-amino-1-aryl-1H-pyrazole-4-carbonitriles can be adapted.

General Procedure for the Synthesis of 1-Substituted-3-amino-1H-pyrazole-4-carbonitriles:

- **Materials:** A substituted hydrazine (e.g., cyclopentylhydrazine), a malononitrile derivative (e.g., (ethoxymethylene)malononitrile), and a suitable solvent (e.g., ethanol).
- **Step 1: Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the substituted hydrazine in the solvent.
- **Step 2: Addition of Reagent:** Slowly add an equimolar amount of the malononitrile derivative to the solution at room temperature.
- **Step 3: Reaction:** Heat the reaction mixture to reflux and monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC).
- **Step 4: Work-up and Purification:** Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution and can be collected by filtration. If the product remains dissolved, the solvent is removed under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

Note: This is a generalized protocol and the specific reaction conditions (temperature, reaction time, solvent, and purification method) will need to be optimized for the synthesis of **3-Amino-1-cyclopentyl-1H-pyrazole-4-carbonitrile**.

## Conclusion

**3-Amino-1-cyclopentyl-1H-pyrazole-4-carbonitrile** is a valuable and versatile building block in the field of drug discovery, particularly for the development of targeted protein degraders. Its



inherent properties as a kinase-binding scaffold make it an attractive component for the design of PROTACs aimed at therapeutically relevant targets such as CDKs. While detailed public data on specific applications and synthesis protocols are still emerging, the foundational knowledge of pyrazole chemistry and targeted protein degradation provides a strong basis for its continued exploration and utilization in the development of novel therapeutics. Further research into molecules incorporating this scaffold is anticipated to yield significant advancements in the treatment of cancer and other diseases driven by protein dysregulation.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Identification of pyrazole scaffold inhibitors targeting cyclin-dependent kinase 8 for potential use in pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [3-Amino-1-cyclopentyl-1H-pyrazole-4-carbonitrile CAS number 122799-98-8]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b055724#3-amino-1-cyclopentyl-1h-pyrazole-4-carbonitrile-cas-number-122799-98-8]

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)